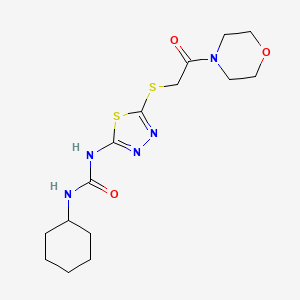

1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H23N5O3S2 and its molecular weight is 385.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

A study investigated the synthesis and biochemical evaluation of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are closely related to the compound . These compounds, including variations with cyclohexyl groups, showed potential as acetylcholinesterase inhibitors, indicating their relevance in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Cytokinin-Like Activity in Plants

Urea derivatives, such as the compound , have been found to exhibit cytokinin-like activity in plants. These activities include positive regulation of cell division and differentiation, which are crucial in plant morphogenesis and micropropagation. This was highlighted in a review focusing on the structure-activity relationship of urea cytokinins (Ricci & Bertoletti, 2009).

Anticancer Research

A study designed and synthesized novel urea derivatives with a thiadiazol moiety, similar to the compound , demonstrating potent anti-CML (Chronic Myeloid Leukemia) activity. This research suggests the potential application of such compounds in cancer treatment, particularly in targeting the PI3K/AKT signaling pathway (Weiwei Li et al., 2019).

Antibacterial Studies

The compound's structural analogs have been synthesized and tested for antibacterial activity. A study involving 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and aryl thiourea/ureas showed significant antibacterial properties, indicating the potential of the compound for similar applications (Patel et al., 2010).

Anticholinesterase and Antioxidant Activities

Research has been conducted on coumarylthiazole derivatives containing aryl urea/thiourea groups, which are structurally related to the compound . These compounds showed inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as significant antioxidant activity, suggesting potential therapeutic applications (Kurt et al., 2015).

Micropropagation of Aroid Plants

Thidiazuron, a phenyl urea derivative similar to the compound , has shown strong cytokinin-like activity in aroids, a family of ornamental and edible plants. This compound has been effectively used in the micropropagation of these plants, indicating potential agricultural applications (Chen & Wei, 2018).

Wirkmechanismus

Target of Action

The primary targets of 1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea are indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) . These enzymes are involved in the degradation of tryptophan, an essential amino acid .

Mode of Action

This compound acts as a modulator of IDO and/or TDO . By inhibiting these enzymes, it prevents the degradation of tryptophan . This results in the preservation of tryptophan levels and a reduction in the formation of kynurenine pathway (KP) metabolites .

Biochemical Pathways

The inhibition of IDO and TDO affects the kynurenine pathway (KP) . This pathway is responsible for the catabolism of tryptophan into kynurenine and other metabolites . These metabolites have various effects on the mammalian immune, reproductive, and central nervous systems .

Result of Action

By inhibiting the degradation of tryptophan, this compound can potentially modulate the activity of the immune, reproductive, and central nervous systems . This is due to the role of tryptophan and its metabolites in these systems .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3S2/c21-12(20-6-8-23-9-7-20)10-24-15-19-18-14(25-15)17-13(22)16-11-4-2-1-3-5-11/h11H,1-10H2,(H2,16,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNGDINNOYQKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)

![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)

![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)